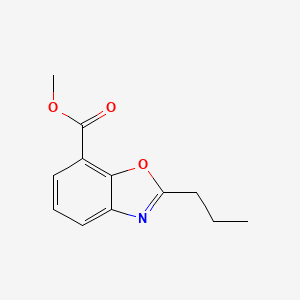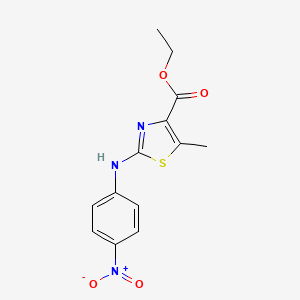
6-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Vue d'ensemble
Description
The compound “6-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine” is a complex organic molecule that contains several functional groups, including an amine, a benzothiazole, and a methoxy group . It belongs to the class of organic compounds known as heterocyclic compounds, which contain atoms of at least two different elements in a cyclic structure .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole ring, for example, is a heterocyclic ring that includes a sulfur and a nitrogen atom . The methoxy group (-OCH3) and the pyridinylmethyl group are attached to this ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the amine group could participate in acid-base reactions, while the benzothiazole ring might undergo electrophilic substitution reactions .Applications De Recherche Scientifique
Anticonvulsant and Neuroprotective Effects
A series of N-(substituted benzothiazol-2-yl)amide derivatives, including 6-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, were synthesized and evaluated for anticonvulsant and neuroprotective effects. One derivative, in particular, demonstrated significant anticonvulsant properties with promising neuroprotective effects by reducing levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating potential leads for safer and effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).
5-HT3 Receptor Antagonist for Irritable Bowel Syndrome Treatment
A novel series of conformationally restricted fused imidazole derivatives, including the chemical structure , were prepared and evaluated as 5-hydroxytryptamine (5-HT3) receptor antagonists. These compounds may be useful for the treatment of irritable bowel syndrome (IBS) and for nausea and vomiting associated with cancer chemotherapy. The structure-activity relationships (SAR) study indicated that high potency may be attributed to the suitable position and direction of the N-C-N centroid in the conformationally restricted imidazole ring against the planar aromatic-carbonyl part in the binding of these compounds to the receptor (Ohta et al., 1996).
Metabolic Studies
The metabolic and excretion studies of a potent and selective agonist of the human beta3-adrenergic receptor were conducted, identifying several metabolites in rats. This study provides insight into the metabolism of similar structured compounds and their pathways, which is crucial for understanding the pharmacokinetics and potential effects of related compounds in therapeutic settings (Tang et al., 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
6-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-18-11-5-6-12-13(8-11)19-14(17-12)16-9-10-4-2-3-7-15-10/h2-8H,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQNXMKQNVTBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201221875 | |
| Record name | 6-Methoxy-N-(2-pyridinylmethyl)-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
CAS RN |
1105194-92-0 | |
| Record name | 6-Methoxy-N-(2-pyridinylmethyl)-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-N-(2-pyridinylmethyl)-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-Butyl 3-(Trifluoromethylsulfonyloxy)-4,5,6,8-Tetrahydropyrazolo[3,4-C]Azepine-7(1H)-Carboxylate](/img/structure/B1415328.png)





![N-[4-bromo-2-(trifluoromethoxy)phenyl]azepane-1-carbothioamide](/img/structure/B1415339.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile](/img/structure/B1415340.png)



![3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine](/img/structure/B1415348.png)
